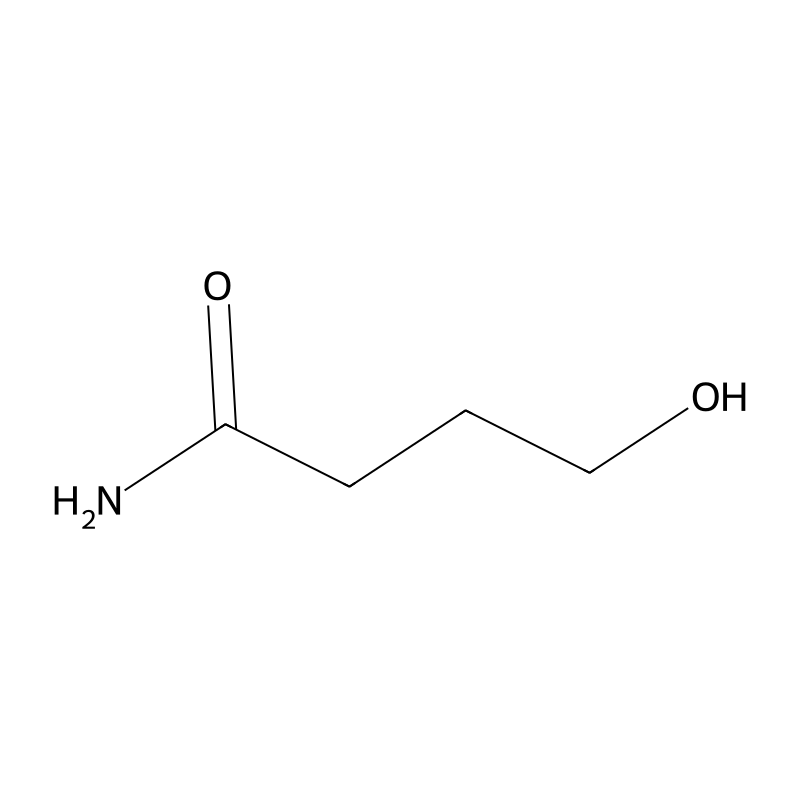4-hydroxybutanamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Cancer Research and Treatment
Specific Scientific Field: The specific scientific field is Cancer Research and Treatment .
Comprehensive and Detailed Summary of the Application: N-hydroxybutanamide derivatives have been synthesized and evaluated for their ability to inhibit matrix metalloproteinases (MMPs) and their cytotoxicity . The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, a specific derivative of N-hydroxybutanamide, has shown potential as a lead structure for the development of new MMP inhibitors .
Detailed Description of the Methods of Application or Experimental Procedures: The method of application involves the synthesis of N-hydroxybutanamide derivatives using a novel method of N-substituted succinimide ring opening . These compounds were then evaluated for their ability to inhibit MMPs and their cytotoxicity .
Thorough Summary of the Results or Outcomes Obtained: The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide showed the inhibition of MMP-2, MMP-9, and MMP-14 with an IC50 of 1–1.5 μM . All the compounds exhibited low toxicity towards carcinoma cell lines HeLa and HepG2 . The iodoaniline derivative was also slightly toxic to glioma cell lines A-172 and U-251 MG . Non-cancerous FetMSC and Vero cells were found to be the least sensitive to all the compounds . In vivo studies demonstrated that the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide had low acute toxicity . In a mouse model of B16 melanoma, this compound showed both antitumor and antimetastatic effects, with a 61.5% inhibition of tumor growth and an 88.6% inhibition of metastasis .
4-Hydroxybutanamide, also known as 4-hydroxybutyramide, is an organic compound with the molecular formula C₄H₉NO₂. It consists of a four-carbon backbone with a hydroxyl group and an amide functional group. This compound is a derivative of butyric acid and is notable for its role in various biological processes and potential therapeutic applications.
The exact mechanism of action of 4-Hydroxybutanamide in the central nervous system is not fully understood, but it is believed to interact with various neurotransmitter systems, including GABAergic and dopaminergic systems. It may also act on G protein-coupled receptors.
4-Hydroxybutanamide is a Schedule IV controlled substance in the United States due to its potential for abuse. It can produce a variety of effects, including sedation, intoxication, and amnesia, at high doses []. In severe cases, it can lead to coma and respiratory depression []. Chronic use can lead to dependence and withdrawal symptoms [].
- Aminolysis: Reacts with various amines to form substituted derivatives, which can enhance biological activity .
- Acylation: The hydroxyl group can be acylated to produce esters, which may have different properties and activities.
- Dehydration: Under certain conditions, it can lose water to form cyclic compounds or other derivatives.
These reactions are crucial for synthesizing derivatives that may exhibit improved pharmacological properties.
4-Hydroxybutanamide and its derivatives have shown significant biological activities, particularly as inhibitors of gamma-aminobutyric acid transporters (mGAT1–mGAT4). These transporters play a crucial role in neurotransmission and are implicated in various neurological disorders. Research indicates that certain derivatives exhibit anticonvulsant, antinociceptive, and antidepressant activities, making them potential candidates for drug development .
The synthesis of 4-hydroxybutanamide can be achieved through several methods:
- Direct Amide Formation: Reaction of 4-hydroxybutyric acid with ammonia or primary amines.
- Aminolysis of Dihydrofuranones: This method involves the aminolysis of appropriate dihydrofuran-2(3H)-ones to yield 4-hydroxybutanamide derivatives .
- Reduction of Butyric Acid Derivatives: Reduction processes can convert suitable butyric acid derivatives into 4-hydroxybutanamide.
These methods allow for the production of both the parent compound and various derivatives with tailored properties.
4-Hydroxybutanamide has several applications:
- Pharmaceuticals: It is being investigated for its potential use in treating neurological disorders due to its ability to inhibit GABA transporters.
- Research: Used in studies related to neurotransmitter transport mechanisms and drug discovery.
- Chemical Synthesis: Serves as a building block for synthesizing more complex organic molecules.
Studies on the interactions of 4-hydroxybutanamide with biological systems have focused on its role as a GABA transporter inhibitor. The compound's ability to modulate neurotransmitter levels makes it a subject of interest in understanding synaptic transmission and its implications in conditions like epilepsy and anxiety disorders .
Several compounds share structural similarities with 4-hydroxybutanamide. Here are some notable examples:
| Compound Name | Structure/Formula | Unique Features |
|---|---|---|
| Butyric Acid | C₄H₈O₂ | Simple fatty acid; not an amide |
| Gamma-Aminobutyric Acid | C₄H₉NO₂ | Neurotransmitter; directly involved in inhibition |
| N-Acetylcysteine | C₅H₉NO₃S | Antioxidant properties; used in detoxification |
| 2-Hydroxybutyric Acid | C₄H₈O₃ | Hydroxyl group at different position; different reactivity |
Uniqueness of 4-Hydroxybutanamide
What sets 4-hydroxybutanamide apart is its specific combination of hydroxyl and amide functionalities, which contribute to its unique pharmacological profile as a GABA transporter inhibitor. This specificity allows it to interact selectively with biological targets, offering potential therapeutic benefits not found in similar compounds.
XLogP3
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








